6-Methyl-1H-indazole-5-carbonitrile

Beschreibung

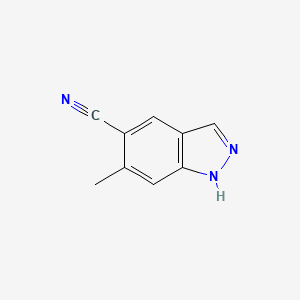

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYPSKBAEHNFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594167 | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-71-8 | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259537-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Organic Transformations of 6 Methyl 1h Indazole 5 Carbonitrile

Electrophilic and Nucleophilic Processes on the Indazole Framework

The indazole core of 6-Methyl-1H-indazole-5-carbonitrile engages in reactions characteristic of heteroaromatic systems, most notably nucleophilic attack at the nitrogen atoms and electrophilic substitution on the carbocyclic ring.

As a nucleophile, the indazole nitrogen atoms readily participate in alkylation reactions. However, this typically results in a mixture of N1 and N2-alkylated regioisomers. nih.govbeilstein-journals.orgbeilstein-journals.org The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. beilstein-journals.orgd-nb.info The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-form. beilstein-journals.org Studies on analogous systems have shown that specific conditions can selectively favor one isomer over the other. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often leads to high selectivity for the N1-substituted product. beilstein-journals.orgnih.gov Conversely, Mitsunobu conditions, employing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, can preferentially yield the N2-isomer. nih.govbeilstein-journals.org

For this compound, the electronic interplay of the C5-cyano and C6-methyl groups influences the nucleophilicity of the N1 and N2 positions, making the selection of appropriate reaction conditions crucial for achieving regioselectivity.

Electrophilic aromatic substitution on the benzene (B151609) portion of the indazole ring is also a key transformation. The directing effects of the existing substituents determine the position of attack. The C6-methyl group is an ortho-, para-director, while the C5-carbonitrile is a meta-director. This combination suggests that electrophiles are most likely to attack the C4 and C7 positions. Regioselective halogenation, for example, can be achieved using reagents like N-Bromosuccinimide (NBS). In related 4-substituted indazoles, bromination has been shown to occur selectively at the C7 position. nih.gov

Table 1: Conditions for Regioselective N-Alkylation of Indazole Scaffolds

| Reaction Type | Conditions | Predominant Isomer | Reference |

| N1-Alkylation | NaH, THF, Alkyl Halide | N1 | nih.gov |

| N1-Alkylation | Cs₂CO₃, Dioxane, Alkyl Tosylate | N1 | beilstein-journals.org |

| N2-Alkylation | Mitsunobu (DEAD, PPh₃), Alcohol | N2 | nih.govnih.gov |

| N2-Alkylation | NaH, THF (with C7-NO₂ substituent) | N2 | nih.gov |

Transformations Involving the Carbonitrile Moiety (e.g., hydrolysis, reduction)

The carbonitrile group at the C5 position is a versatile functional handle that can be converted into several other important moieties.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid. This transformation is typically achieved by heating the compound under reflux with either an aqueous acid (e.g., HCl) or a base (e.g., NaOH). libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis directly yields the carboxylic acid, 6-methyl-1H-indazole-5-carboxylic acid. chemguide.co.ukuni.lu Alkaline hydrolysis first produces the corresponding carboxylate salt, which must then be neutralized in an acidic workup to afford the final carboxylic acid. libretexts.orgchemguide.co.uk The reaction often proceeds through an intermediate amide. byjus.com

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this conversion, followed by an aqueous workup. youtube.comlibretexts.orgorganic-chemistry.org This reaction provides a route to 5-(aminomethyl)-6-methyl-1H-indazole. It is also possible to achieve a partial reduction to an aldehyde using less reactive hydride reagents like diisobutylaluminum hydride (DIBAL-H), which would yield 6-methyl-1H-indazole-5-carbaldehyde. youtube.comlibretexts.org

Table 2: Key Transformations of the Aromatic Carbonitrile Moiety

| Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Hydrolysis | aq. HCl or H₂SO₄, heat | Carboxylic Acid (-COOH) | libretexts.orgmasterorganicchemistry.com |

| Hydrolysis | 1. aq. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) | chemguide.co.uk |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | Primary Amine (-CH₂NH₂) | libretexts.orgorganic-chemistry.org |

| Partial Reduction | 1. DIBAL-H, Toluene; 2. H₂O | Aldehyde (-CHO) | youtube.comlibretexts.org |

Site-Specific Modifications of the Methyl Group

The methyl group at the C6 position can also be functionalized, providing another avenue for derivatization. One of the most common reactions for such a "benzylic-like" position is free-radical halogenation. wikipedia.org Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light, the methyl group can be converted to a bromomethyl group (-CH₂Br). wikipedia.orgchadsprep.com This reactive intermediate can then be used in subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

Advanced Coupling Reactions for Indazole Derivatization

Modern cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds like indazoles. The Suzuki-Miyaura cross-coupling reaction is particularly prominent for forming new carbon-carbon bonds. rsc.orgias.ac.in To apply this reaction to this compound, a halogen atom must first be introduced onto the indazole framework, typically at the C3, C4, or C7 position. nih.gov For example, following a regioselective bromination at C7, the resulting 7-bromo-6-methyl-1H-indazole-5-carbonitrile could be coupled with a range of aryl or heteroaryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. nih.govnih.gov This strategy allows for the synthesis of complex, highly functionalized indazole derivatives.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling on Indazole Scaffolds

| Indazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3-Iodo-N-Boc-indazole | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-1H-indazole | nih.gov |

| 5-Bromo-1H-indazole | Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Thiophen-2-yl)-1H-indazole | nih.gov |

| C7-Bromo-4-substituted-indazole | Arylboronic acid | Pd catalyst | C7-Aryl-4-substituted-indazole | nih.gov |

| Bromo-indazole carboxamide | Organoboronic acid | PdCl₂(dppf) | Aryl-indazole carboxamide | rsc.org |

Detailed Mechanistic Insights into Key Transformations

Understanding the underlying mechanisms of these reactions is critical for predicting and controlling their outcomes. Chelation and non-covalent interactions play significant roles in directing the regioselectivity of many transformations involving the indazole scaffold.

Chelation control is a key factor in achieving regioselectivity during the N-alkylation of substituted indazoles. nih.govbeilstein-journals.org It has been proposed that in the presence of certain metal cations, such as Na⁺ or Cs⁺, a stable five- or six-membered chelate can form between the metal ion, the N2 nitrogen of the indazolide anion, and a suitably positioned coordinating group on the indazole ring. beilstein-journals.orgnih.gov For this compound, the nitrogen atom of the C5-cyano group could potentially participate in such a chelation complex. This coordination could sterically block the N2 position, thereby directing incoming electrophiles to the N1 position, leading to high N1-selectivity. nih.gov Similarly, under Mitsunobu conditions, the phosphonium (B103445) intermediate may chelate with the N2 nitrogen, guiding the reaction to favor the N2-substituted product. nih.govbeilstein-journals.org

In cases where strong chelation effects are absent, weaker non-covalent interactions (NCIs) can become the dominant directing force. nih.govbeilstein-journals.orgresearchgate.net These interactions include hydrogen bonds, π-π stacking, and dipole-dipole interactions. nih.gov For this compound, the N-H group is a hydrogen bond donor, while the pyrazole (B372694) nitrogens and the nitrile nitrogen can act as hydrogen bond acceptors. The aromatic system can participate in π-π stacking with other aromatic rings. These NCIs can stabilize specific transition states, influencing the reaction pathway. For instance, it has been suggested that NCIs are the primary drivers for the formation of N2-alkylated products in the absence of a chelating group or cation. nih.govbeilstein-journals.org The subtle interplay of these weak forces with reagents and solvents can tip the regiochemical balance of a reaction.

Single Electron Transfer (SET) Pathways

Single Electron Transfer (SET) represents a fundamental mechanistic pathway in organic chemistry, where a reaction is initiated by the transfer of a single electron from a donor to an acceptor molecule, generating radical ion intermediates. While specific and detailed research on the SET pathways of this compound is not extensively documented in the current literature, the potential for this compound to engage in such reactions can be inferred from studies on related heterocyclic systems and the electronic nature of the indazole scaffold.

The indazole ring, being an electron-rich heteroaromatic system, can potentially act as an electron donor under suitable conditions, especially when subjected to strong oxidants or photoredox catalysis. Conversely, the presence of the electron-withdrawing cyano group might render the molecule susceptible to accepting an electron to form a radical anion.

A notable example that highlights the capability of the indazole scaffold to be involved in SET processes is the silver(I)-mediated intramolecular oxidative C–H amination for the synthesis of 1H-indazoles. acs.org Preliminary mechanistic studies of this transformation suggest that the reaction likely proceeds through an outer-sphere electron transfer from the arylhydrazone precursor to the Ag(I) oxidant. acs.org This indicates that the indazole system, or at least its immediate precursor, can participate in electron transfer events.

Further insight can be drawn from studies on other nitrogen-containing heterocycles. For instance, intramolecular electron transfer has been observed in Cu(II) complexes of aryl-imidazo-1,10-phenanthroline derivatives, where the geometry of the complex and the nature of the substituents influence the redox properties and can lead to autoreduction of the metal center. While not directly involving indazoles, these findings underscore the potential for electron transfer in related polycyclic aromatic nitrogen heterocycles.

The general principle of SET-initiated reactions often involves the generation of a radical intermediate from a neutral molecule. For this compound, a hypothetical SET process could involve either the donation of a π-electron from the aromatic system or the acceptance of an electron into its π* system. The feasibility of either pathway would be influenced by the redox potentials of the reaction partners.

Given the limited direct research on the SET reactivity of this compound, this remains a promising area for future investigation. The application of modern techniques such as photoredox catalysis could unveil novel transformations of this versatile scaffold proceeding through SET mechanisms.

Protonation and Addition Mechanisms

The protonation and addition reactions of this compound are centered on the nucleophilic character of the two nitrogen atoms of the pyrazole ring, N1 and N2. The regioselectivity of these reactions is a subject of considerable interest as it dictates the structure of the resulting products, which is crucial in fields such as medicinal chemistry. The outcome of an electrophilic attack on the indazole core is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

The indazole ring exhibits annular tautomerism, with the 1H-indazole tautomer generally being more thermodynamically stable than the 2H-indazole tautomer. nih.gov This equilibrium plays a significant role in the reactivity of the molecule. The presence of the electron-donating methyl group at the 6-position is expected to increase the electron density of the benzene ring, while the electron-withdrawing cyano group at the 5-position will decrease it. These opposing electronic effects, along with the inherent reactivity of the pyrazole moiety, create a nuanced reactivity profile.

A comprehensive study on the addition of formaldehyde (B43269) to various nitro-substituted 1H-indazoles in acidic media provides a valuable model for understanding the electrophilic addition to the indazole nitrogens. uni.lu In this study, it was observed that indazoles with electron-withdrawing nitro groups readily react with protonated formaldehyde. uni.lu The reaction proceeds via the attack of the more nucleophilic nitrogen atom of the neutral indazole on the electrophile. uni.lu Given that the cyano group is also strongly electron-withdrawing, a similar mechanism can be anticipated for this compound.

The regioselectivity of electrophilic attack (e.g., protonation or alkylation) at N1 versus N2 is a key consideration. The distribution of the resulting N1 and N2 substituted products is dependent on whether the reaction is under kinetic or thermodynamic control. Generally, N1-alkylation is often favored under thermodynamic control due to the greater stability of the N1-substituted product. rsc.org However, the reaction conditions, including the base, solvent, and electrophile, can significantly influence the N1/N2 ratio.

A recent study involving density functional theory (DFT) calculations on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provided insights into the relative stabilities of the N1 and N2 anions. nih.gov These calculations suggested that after deprotonation, the resulting anions are of similar energy, and the regioselectivity of the subsequent alkylation is influenced by factors such as chelation and non-covalent interactions. nih.gov Although this study was on a different indazole derivative, the findings highlight the subtle interplay of factors that govern the regioselectivity of reactions at the indazole nitrogens.

The table below summarizes the expected outcomes of protonation and electrophilic addition to this compound based on established principles and studies on related compounds.

| Reaction | Electrophile | Expected Major Product(s) | Mechanistic Considerations | Supporting Evidence/Analogy |

| Protonation | H⁺ | N1- and N2-protonated indazolium salts | Protonation can occur at either N1 or N2. The relative basicity of the two nitrogens is influenced by the electronic effects of the substituents. The N1-protonated species is generally more stable. | General knowledge of indazole chemistry; DFT calculations on related systems show the 1H-tautomer to be more stable. nih.gov |

| Addition of Formaldehyde | H₂CO / H⁺ | (6-Methyl-5-cyano-1H-indazol-1-yl)methanol | Nucleophilic attack of the indazole nitrogen on protonated formaldehyde. N1-substitution is generally favored. | Analogous reaction of 5-nitro-1H-indazole with formaldehyde in acidic medium yields the N1-hydroxymethyl derivative. uni.lu |

| Alkylation | R-X (e.g., CH₃I) | 1,6-Dimethyl-1H-indazole-5-carbonitrile and 2,6-Dimethyl-1H-indazole-5-carbonitrile | The reaction proceeds via the indazole anion. The ratio of N1 to N2 alkylation depends on the reaction conditions (base, solvent, temperature) and the nature of the alkylating agent. rsc.org | Studies on the regioselective N-alkylation of various substituted indazoles demonstrate the competition between N1 and N2 sites. nih.govrsc.org |

Sophisticated Spectroscopic Characterization Techniques for Indazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei and is indispensable for the characterization of organic molecules like 6-Methyl-1H-indazole-5-carbonitrile.

Comprehensive ¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the cornerstones of structural analysis in organic chemistry.

¹H NMR Analysis: The ¹H NMR spectrum of an indazole derivative provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in a related compound, 3-methyl-1-phenyl-1H-indazole, the methyl group protons appear as a singlet at 2.67 ppm. rsc.org Aromatic protons typically resonate in the downfield region of the spectrum, often between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing the substitution pattern on the aromatic rings. rsc.orgchemicalbook.com The NH proton of the indazole ring often appears as a broad singlet at a higher chemical shift, for example, around 13.04 ppm in 1H-indazole. chemicalbook.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For example, in 3-methyl-1-phenyl-1H-indazole, the methyl carbon appears at 11.9 ppm. rsc.org The carbons of the indazole ring system and any attached aromatic rings resonate in the aromatic region, typically between 110 and 150 ppm. rsc.org The carbon of the nitrile group (C≡N) in a carbonitrile-substituted indazole would be expected to appear in a characteristic region of the ¹³C NMR spectrum.

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals in the molecule, providing a high degree of confidence in its structural identification. nih.govrsc.org

Interactive Data Table: Representative NMR Data for Indazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 3-methyl-1-phenyl-1H-indazole | ¹H | 2.67 | s | rsc.org |

| ¹H | 7.21-7.74 | m | rsc.org | |

| ¹³C | 11.9 | rsc.org | ||

| ¹³C | 110.4-144.0 | rsc.org | ||

| 1H-Indazole | ¹H | 7.11-8.08 | m | chemicalbook.com |

| ¹H | 13.04 | br s | chemicalbook.com |

Application of Two-Dimensional NMR (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural insights by revealing through-space interactions between protons. researchgate.net A NOESY experiment can establish the proximity of different proton groups, which is particularly useful for determining the regiochemistry and stereochemistry of complex molecules. researchgate.net For example, a NOESY spectrum could confirm the relative positions of the methyl group and the nitrile group on the indazole ring of this compound by showing correlations between the methyl protons and the aromatic protons on the same ring. ipb.pt This technique is invaluable for differentiating between isomers where 1D NMR data may be ambiguous. ipb.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. scialert.netresearchgate.netupi.edu Each functional group vibrates at a characteristic frequency, resulting in a unique "fingerprint" spectrum. scialert.netupi.edu

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A peak corresponding to the N-H stretching vibration of the indazole ring, typically in the region of 3300-3500 cm⁻¹.

C≡N Stretch: A sharp, intense peak for the nitrile group (C≡N) stretching vibration, usually found around 2220-2260 cm⁻¹. mdpi.com

C-H Stretch: Peaks for the aromatic and methyl C-H stretching vibrations, typically in the 2850-3100 cm⁻¹ range.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the indazole system would appear in the 1400-1600 cm⁻¹ region. rsc.org

The presence and position of these characteristic bands in the FT-IR spectrum provide strong evidence for the presence of the key functional groups in this compound. researchgate.net

Interactive Data Table: Characteristic FT-IR Frequencies for Indazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| N-H | Stretch | 3300-3500 | nih.gov |

| C≡N | Stretch | 2220-2260 | mdpi.com |

| Aromatic C-H | Stretch | 3000-3100 | |

| Aliphatic C-H | Stretch | 2850-2960 | |

| C=C (aromatic) | Stretch | 1400-1600 | rsc.org |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns. chemguide.co.ukwhitman.edulibretexts.org

For this compound (C₉H₇N₃), the molecular weight is approximately 157.18 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. rsc.org

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern of this compound would be expected to show characteristic losses of small molecules or radicals. For instance, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the molecular ion could be observed. researchgate.netmiamioh.edu The analysis of these fragmentation patterns can help to confirm the structure of the molecule. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is a technique that provides the most definitive three-dimensional structural information for crystalline compounds. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, the precise arrangement of atoms in the crystal lattice can be determined. nih.govresearchgate.netacs.org

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the connectivity of the atoms, including the positions of the methyl and carbonitrile groups on the indazole ring.

Precise bond lengths and bond angles within the molecule. nih.govmdpi.com

Information about the planarity of the indazole ring system.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. mdpi.comnih.gov

While obtaining suitable crystals can be a challenge, the data from X-ray crystallography is considered the "gold standard" for structural elucidation. nih.gov

Computational Chemistry and Theoretical Investigations on 6 Methyl 1h Indazole 5 Carbonitrile

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties. For 6-Methyl-1H-indazole-5-carbonitrile, DFT calculations can elucidate its optimized geometry, electronic distribution, and spectroscopic features.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to a stable conformation of this compound are calculated. nih.gov The indazole core, a fused system of benzene (B151609) and pyrazole (B372694) rings, is expected to be largely planar. The methyl and nitrile substituents lie in or close to this plane.

Electronic structure analysis provides information on the distribution of electrons within the molecule. The electron-donating nature of the 6-methyl group and the electron-withdrawing nature of the 5-carbonitrile group are expected to significantly influence the electron density across the indazole ring system. This push-pull electronic effect is key to its chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Indazoles)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C5-C(Nitrile) | ~1.44 Å |

| C(Nitrile)≡N | ~1.16 Å | |

| C6-C(Methyl) | ~1.51 Å | |

| N1-N2 | ~1.36 Å | |

| N1-C7a | ~1.38 Å | |

| Bond Angle | C4-C5-C6 | ~118° |

| C5-C6-C7 | ~121° | |

| N2-N1-C7a | ~112° |

Note: These values are representative and based on theoretical studies of similar indazole structures.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO is likely localized on the pyrazole ring and the electron-withdrawing carbonitrile group.

Table 2: Representative FMO Data for Substituted Indazoles from DFT Calculations

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.0 |

| ELUMO | -1.5 to -2.1 |

| Energy Gap (ΔE) | 4.4 to 5.0 |

Note: Data is illustrative, based on values reported for similar heterocyclic compounds. researchgate.netajchem-a.com

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the changes in electron density, these functions can identify which atoms are most susceptible to attack. For indazoles, the N1 and N2 atoms are often key sites for electrophilic attack, and their relative reactivity can be predicted using Fukui indices. nih.gov

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP map would be expected to show significant negative potential around the nitrogen atom of the nitrile group and the N2 atom of the pyrazole ring, highlighting these as primary sites for interaction with electrophiles. rsc.org A region of positive potential would be located around the hydrogen atom attached to the N1 nitrogen, indicating its acidic nature.

Reaction Mechanism Predictions and Energetic Profiles

DFT calculations are invaluable for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is particularly useful for predicting regioselectivity in reactions such as N-alkylation, a common transformation for indazoles. beilstein-journals.org

For this compound, theoretical studies can predict whether an incoming electrophile will preferentially attack the N1 or N2 position. nih.gov By calculating the energies of the N1- and N2-substituted products and their respective transition states, the most likely reaction pathway can be determined. These calculations can also model the influence of different solvents and bases on the reaction outcome, providing insights that are crucial for synthetic planning. nih.govnih.gov

Theoretical Studies on Tautomeric Equilibria and Conformational Landscapes

Indazoles exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. beilstein-journals.org The 1H-tautomer is generally the more stable form. nih.govmdpi.com Computational studies can precisely quantify the energy difference between these tautomers. By calculating the total energies of the optimized structures of the 1H- and 2H-tautomers of this compound, the equilibrium constant and the population of each tautomer at a given temperature can be predicted. mdpi.comnih.gov

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from the rotation around single bonds. For this compound, the primary conformational flexibility comes from the rotation of the methyl group. DFT calculations can map the potential energy surface for this rotation to determine the most stable conformation and the energy barrier to rotation, which is expected to be relatively low. iu.edu.sa

Computational Prediction of Spectroscopic Data (e.g., NMR chemical shifts)

The in-silico prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, has become an invaluable tool in the structural elucidation of novel organic molecules. For this compound, computational chemistry offers a powerful approach to predict its ¹H and ¹³C NMR spectra, which can aid in its identification and characterization, especially when compared with experimental data.

Theoretical calculations for predicting NMR chemical shifts are predominantly performed using quantum mechanical methods, with Density Functional Theory (DFT) being the most widely employed approach. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding tensors of each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. For indazole derivatives and other heterocyclic systems, hybrid functionals such as B3LYP, in conjunction with a reasonably large basis set like 6-311++G(d,p), have been shown to provide a good correlation between calculated and experimental chemical shifts. nih.gov

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the indazole ring and the methyl group. Based on the analysis of related indazole structures, the following chemical shifts can be anticipated. The proton at position 3 of the indazole ring is expected to appear at a downfield chemical shift. The aromatic protons at positions 4 and 7 will show characteristic singlet signals, with their exact positions influenced by the electron-withdrawing nitrile group and the electron-donating methyl group. The protons of the methyl group at position 6 will appear as a sharp singlet in the upfield region of the spectrum. The NH proton of the indazole ring is expected to be a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (NH) | ~13.5 | br s |

| H-3 | ~8.2 | s |

| H-4 | ~8.1 | s |

| H-7 | ~7.8 | s |

| CH₃ | ~2.5 | s |

Predicted ¹³C NMR Chemical Shifts

The computational prediction of the ¹³C NMR spectrum for this compound provides valuable information about the carbon framework of the molecule. The carbon atom of the nitrile group (C-5 carbonitrile) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The quaternary carbons, including C-3a, C-5, C-6, and C-7a, will have distinct chemical shifts influenced by their position within the bicyclic system and the nature of the substituents. The carbon atom at position 3 is typically observed in the downfield region of the spectrum for indazole systems. The methyl carbon will resonate at a characteristic upfield chemical shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~135 |

| C-3a | ~140 |

| C-4 | ~125 |

| C-5 | ~108 |

| C-6 | ~144 |

| C-7 | ~112 |

| C-7a | ~122 |

| C-5 Carbonitrile | ~118 |

| CH₃ | ~22 |

Research Findings:

While specific computational studies on this compound are not extensively reported in the literature, research on analogous structures provides a solid foundation for these predictions. For instance, studies on substituted indazoles have demonstrated a good agreement between DFT-calculated and experimentally observed NMR chemical shifts. nih.gov Research on 3-phenyl-1H-indazole-6-carbonitrile has provided experimental data that can be used as a benchmark for predicting the chemical shifts in similar indazole-carbonitrile systems. rsc.org The computational methodologies, such as the GIAO/B3LYP/6-311++G(d,p) level of theory, have been successfully applied to predict the NMR parameters of various nitro-substituted indazoles, showcasing the reliability of these methods for this class of compounds. nih.gov These findings underscore the utility of computational chemistry in characterizing novel heterocyclic compounds like this compound.

Strategic Applications in Organic Synthesis and Chemical Biology Tools

Utility as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

6-Methyl-1H-indazole-5-carbonitrile serves as a valuable scaffold and building block in organic synthesis, primarily owing to the reactivity of the indazole nucleus and the nitrile group. nih.govcymitquimica.com The indazole ring system is a key feature in numerous biologically active compounds, particularly in the realm of kinase inhibitors. nih.govresearchgate.net The nitrile functionality at the 5-position is a versatile synthetic handle that can be transformed into a variety of other functional groups, thus allowing for the diversification of the indazole core.

One of the key applications of indazole derivatives is in the synthesis of protein kinase inhibitors. nih.gov While direct utilization of this compound in this context is not extensively documented in publicly available literature, the analogous compound, 6-Methyl-1H-indazole-5-carbaldehyde, is a known intermediate in the synthesis of such inhibitors. cymitquimica.com The nitrile group of this compound can be readily converted to the corresponding aldehyde, for instance, through reduction, thereby providing a synthetic route to these valuable carbaldehyde intermediates.

The nitrile group can also be hydrolyzed to a carboxylic acid, which can then participate in amide bond formation, a common linkage in many pharmaceutical agents. rsc.org Furthermore, the nitrogen atoms of the indazole ring can be alkylated or arylated, although this can sometimes lead to mixtures of N1 and N2 isomers, presenting a challenge in regioselectivity. researchgate.net The presence of the methyl group at the 6-position can influence the electronic properties and steric environment of the molecule, potentially affecting the regioselectivity of these reactions.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 259537-71-8 |

| Appearance | Solid |

| Purity | Typically ≥95% |

Design and Development of Indazole-Based Chemical Probes for Research

The development of chemical probes is crucial for elucidating biological pathways and validating drug targets. The indazole scaffold is an attractive core for the design of such probes due to its established interactions with various biological targets, including kinases. nih.govnih.gov While specific examples of this compound being used directly as a chemical probe are not prominent in the literature, its structural features make it a suitable candidate for derivatization into such tools.

A chemical probe typically requires a "warhead" for covalent modification of a target protein, a "linker" to provide spatial orientation, and a "tag" for detection or purification. The nitrile group of this compound can be transformed into various reactive functionalities that could serve as warheads. For instance, it could be reduced to an amine, which can then be functionalized with an electrophilic group. Alternatively, the nitrile itself could potentially act as a warhead in certain contexts. The indazole ring provides a rigid scaffold, and the methyl group can be used to fine-tune the binding affinity and selectivity of the probe.

Contribution to the Synthesis of Novel Complex Heterocyclic Systems

The reactivity of the nitrile group in conjunction with the indazole nucleus makes this compound a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The construction of such polycyclic frameworks is a significant area of research in medicinal chemistry, as it allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.

One important class of fused heterocycles that can be synthesized from aminopyrazole-carbonitriles are pyrazolo[3,4-d]pyrimidines. nih.gov Given that indazoles are benzannulated pyrazoles, it is conceivable that this compound could be a precursor to analogous benzo[d]pyrazolo[3,4-d]pyrimidines. The synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with reagents like formamide, urea, or thiourea. nih.gov The nitrile group participates in the cyclization to form the pyrimidine (B1678525) ring. By analogy, if the 3-position of the indazole ring in this compound were to be aminated, the resulting 3-amino-6-methyl-1H-indazole-5-carbonitrile could potentially undergo similar cyclization reactions to afford novel fused heterocyclic systems.

Exploration in Materials Science for Functional Molecules

The application of functionalized indazole derivatives is not limited to the life sciences but also extends into the field of materials science. The rigid, aromatic structure of the indazole ring, coupled with its ability to be functionalized with various groups, makes it an interesting building block for the creation of novel functional materials.

For example, a related compound, 1H-Indazole-6-carboxylic acid, has been used in the synthesis of photoluminescent coordination polymers. In these materials, the indazole-based ligand coordinates with metal ions to form extended network structures that exhibit interesting optical properties. The nitrile group of this compound could be hydrolyzed to a carboxylic acid, providing a direct analogue for the synthesis of similar materials. The methyl group could also be used to modulate the packing and intermolecular interactions within the solid state, potentially influencing the material's properties. The exploration of indazole-carbonitriles in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials remains an area with potential for future research.

Emerging Research Frontiers and Future Perspectives in 6 Methyl 1h Indazole 5 Carbonitrile Chemistry

Development of Innovative and Highly Efficient Synthetic Methodologies

The synthesis of the indazole core has evolved significantly from classical condensation reactions to highly efficient catalytic processes. The drive for innovation is fueled by the need for milder reaction conditions, higher yields, and greater functional group tolerance, which are critical for creating complex molecules based on the 6-Methyl-1H-indazole-5-carbonitrile framework.

Recent advancements have centered on transition-metal-catalyzed reactions, which provide powerful tools for constructing the bicyclic indazole system. benthamdirect.combohrium.com One of the leading strategies involves intramolecular C-H amination. For instance, palladium-catalyzed C-H amination of aminohydrazones offers a direct route to the 1H-indazole core. mdpi.com This method avoids the pre-functionalization often required in traditional syntheses, making it a more atom-economical approach. Similarly, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones has been developed, providing a versatile pathway to 1H-indazoles with a broad tolerance for various functional groups. mdpi.com

Another significant area of development is the use of rhodium(III) catalysts for the functionalization of C(sp²)–H bonds, leading to 3-acylated-2H-indazoles. mdpi.com While this produces the 2H-tautomer, it highlights the power of modern catalysts to control regioselectivity and introduce valuable functional handles. The synthesis of this compound and its derivatives can directly benefit from these methodologies by starting with appropriately substituted precursors, such as a suitably designed hydrazone derived from a substituted o-tolualdehyde.

A comparison of modern synthetic approaches is detailed in the table below.

| Methodology | Catalyst/Reagent | Key Transformation | Advantages | Reference |

| Intramolecular C-H Amination | Palladium Catalyst | Cyclization of aminohydrazones | Ligand-free, atom-economical | mdpi.com |

| Cyclization of Hydrazones | Copper(I) Oxide (Cu₂O) | Isomerization and cyclization of o-haloaryl N-sulfonylhydrazones | Tolerates various functional groups | mdpi.com |

| Reductive Cyclization | Organophosphorus Mediator | Cyclization of substituted benzamidines | Access to 3-amino-2H-indazoles | mdpi.com |

| C-H Activation/Annulation | Rhodium(III) or Copper(II) | Reaction of azobenzenes with sulfoxonium ylides | Direct synthesis of 3-acylated-2H-indazoles | mdpi.com |

These innovative methods represent a significant leap forward, enabling the construction of the indazole scaffold present in this compound with greater efficiency and molecular diversity.

Deeper Understanding of Reaction Mechanisms through Advanced Studies

A profound understanding of reaction mechanisms is paramount for optimizing synthetic protocols and predicting chemical outcomes. For indazole chemistry, a combination of experimental studies and computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in unraveling complex reaction pathways.

DFT calculations have been successfully employed to investigate the mechanisms of indazole synthesis. For example, in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes, DFT calculations revealed that the reaction proceeds through a radical chain mechanism, involving a crucial hydrogen transfer from the benzylic position to a nitrogen atom. mdpi.com Such insights are invaluable for optimizing reaction conditions and expanding the substrate scope.

Furthermore, computational studies help elucidate the factors controlling the regioselectivity of reactions, a critical aspect of indazole chemistry due to the presence of two nitrogen atoms (N1 and N2). The alkylation of the indazole ring, for instance, can lead to a mixture of N1 and N2 substituted products. Mechanistic studies can predict which tautomer or isomer will be favored under specific conditions, guiding the selective synthesis of derivatives of this compound.

Advanced analytical techniques, such as in-situ NMR spectroscopy, can complement computational work by providing real-time data on the formation of intermediates and products, offering a more complete picture of the reaction landscape.

Integration of Artificial Intelligence and Data Science in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules like this compound are designed and synthesized. Machine learning (ML) models are increasingly being used to predict reaction outcomes, propose novel synthetic routes, and design new molecules with desired properties. acs.org

Computer-Aided Synthesis Planning (CASP) is a primary application of AI in this domain. acs.org These tools can analyze the structure of a target molecule, such as a complex derivative of this compound, and propose a complete, step-by-step synthetic pathway by working backward from the final product (retrosynthesis). This process can uncover non-intuitive routes that a human chemist might overlook.

The key tasks where AI is making an impact include:

Retrosynthesis: Generating suggestions for single-step disconnections and assembling them into full multi-step routes. acs.org

Reaction Prediction: Predicting the likely products, including regio- and stereoisomers, from a given set of reactants and conditions. acs.org

Condition Recommendation: Suggesting optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation. acs.org

In the context of drug discovery, machine learning models have been used to identify indazole-based compounds with specific biological activities. For example, ML methods were successfully applied to predict selective liver X receptor β (LXRβ) agonists from a library of indazole derivatives. acs.org This approach could be used to screen virtual libraries of this compound derivatives to identify promising candidates for further synthesis and testing, thereby accelerating the discovery process.

Advancements in Sustainable Synthesis Protocols and Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methods for indazoles, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and using renewable resources. benthamdirect.combohrium.com

A significant trend is the move away from stoichiometric reagents and expensive, toxic heavy metals toward more sustainable catalytic systems. Copper(I) oxide nanoparticles (Cu₂O-NP) have emerged as a low-cost, stable, and efficient catalyst for the three-component synthesis of 2H-indazoles in polyethylene (B3416737) glycol (PEG), a biodegradable and non-toxic solvent. organic-chemistry.org This method avoids the need for expensive ligands and simplifies purification, making it both economically and environmentally favorable. organic-chemistry.org

Another exciting development is the use of visible light as a clean energy source to drive chemical reactions. A metal- and hydrogen-source-free method for the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) to form indazoles has been achieved using visible light, representing a significant advance in photo-organic synthesis. rsc.org

Further green approaches include:

The use of natural catalysts, such as lemon peel powder, in combination with ultrasound irradiation to produce bioactive indazoles. researchgate.net

The development of recyclable catalysts that maintain their structural and chemical stability over multiple reaction cycles. researchgate.net

Designing reactions that use water or other benign solvents and operate under mild conditions.

These sustainable protocols are not only environmentally responsible but often lead to more efficient and cost-effective syntheses, making them highly attractive for the industrial-scale production of this compound and its derivatives.

Expanding the Chemical Space through Novel Functionalization Strategies

The this compound scaffold is rich in opportunities for chemical modification, allowing for the systematic expansion of its chemical space to generate novel compounds with diverse properties. The methyl group, the nitrile function, and the N-H and C-H bonds of the heterocyclic core all serve as handles for further derivatization.

A powerful strategy for functionalization is the Sonogashira coupling, a cross-coupling reaction to form C-C bonds. A catalytic system combining Pd/C, CuI, and PPh₃ has been shown to be effective for the C-C bond formation between halo-indazoles and terminal alkynes. doi.org This allows for the introduction of alkynyl groups, which are valuable precursors for further transformations and are often found in biologically active molecules. This methodology could be applied to a halogenated precursor of this compound to introduce diverse substituents.

The nitrile group (-C≡N) is a particularly versatile functional group. It can be:

Hydrolyzed to a carboxylic acid or an amide.

Reduced to a primary amine (aminomethyl group).

Converted into other heterocyclic rings, such as tetrazoles, through cycloaddition reactions.

Studies on the thermal degradation of related structures show that indazole-amides can be dehydrated to form indazole-carbonitriles, indicating a reversible pathway that could be exploited synthetically. researchgate.net

Furthermore, novel ring-opening strategies are being explored. N-heterocyclic carbenes of indazole have been shown to undergo a ring-opening reaction via N-N bond cleavage, which can then be trapped by alcohols to form 2-anilinobenzimidates, a class of compounds that are otherwise difficult to access. bohrium.com This demonstrates that the indazole core itself can be used as a synthon for constructing entirely different molecular architectures, dramatically expanding the potential chemical diversity originating from a single scaffold.

Q & A

Q. What are the optimized synthetic routes for 6-methyl-1H-indazole-5-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclization and functionalization steps. For example, refluxing precursors (e.g., aminothiazolones or formyl-indole derivatives) in acetic acid or ethanol with catalysts like sodium acetate can yield crystalline products. Key factors include:

- Solvent choice : Polar solvents (e.g., acetic acid) enhance cyclization efficiency .

- Catalyst : Sodium acetate aids in deprotonation and intermediate stabilization .

- Reaction time : Extended reflux (3–6 hours) improves crystallinity but may risk side reactions in sensitive substrates .

| Method | Precursors | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | 3-formyl-indole derivatives | Acetic acid | Sodium acetate | 70–85% | |

| Condensation | Ethoxymethylenemalononitrile | Ethanol | None | 63–80% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR : Use -NMR in DMSO-d to resolve aromatic protons and nitrile peaks (~2240 cm in IR) .

- X-ray crystallography : Employ SHELX software for structure refinement. For example, hydrogen-bonding patterns in crystals can be analyzed using graph set theory to predict aggregation behavior .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are ideal for modeling nitrile-containing heterocycles. Key steps:

Geometry optimization : Use Becke’s 1993 functional (B3) for accurate atomization energies (average deviation: 2.4 kcal/mol) .

Electron density analysis : Apply the 1988 Becke functional to correct asymptotic behavior of exchange-energy density, critical for nitrile groups .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound derivatives?

- Methodological Answer : Use Etter’s graph set analysis to classify hydrogen bonds (e.g., ) in crystallographic data. For example:

- Motifs : Identify rings in dimeric structures, which stabilize supramolecular assemblies .

- Directionality : Polar solvents like DMF enhance dipole-dipole interactions, favoring layered packing over isotropic arrangements .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectral features)?

- Methodological Answer :

- Iterative refinement : Adjust DFT functionals (e.g., increasing exact-exchange weight) if computed spectra deviate from IR/NMR .

- Error analysis : Quantify systematic biases (e.g., solvent effects in crystallography) using SHELXL’s weighting schemes .

- Cross-validation : Compare multiple synthetic batches to distinguish stochastic vs. mechanistic outliers .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer :

- Nucleophilic attack : The nitrile group’s electron-withdrawing nature directs substitution to the indazole C3 position. Monitor intermediates via LC-MS .

- Cycloaddition : Use malononitrile as a dienophile in Diels-Alder reactions; ethanol reflux (6 hours) achieves 63% yield via zwitterionic intermediates .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.